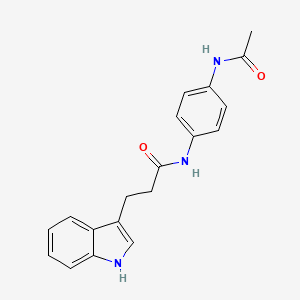![molecular formula C21H15Cl2NO4 B14872483 2-(2,4-dichlorophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B14872483.png)
2-(2,4-dichlorophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dichlorophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide is a synthetic organic compound that combines the structural elements of 2,4-dichlorophenoxyacetic acid and methoxydibenzofuran
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide typically involves the following steps:
Preparation of 2,4-dichlorophenoxyacetic acid: This is synthesized by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Synthesis of 2-methoxydibenzo[b,d]furan: This involves the methoxylation of dibenzofuran using methanol and a suitable catalyst.
Formation of the amide bond: The final step involves the reaction of 2,4-dichlorophenoxyacetic acid with 2-methoxydibenzo[b,d]furan-3-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with herbicidal or pesticidal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in cellular processes.
Pathways: The compound could modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid: A well-known herbicide with similar structural elements.
Methoxydibenzofuran: A compound used in the synthesis of various organic molecules.
Uniqueness
2-(2,4-dichlorophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide is unique due to its combined structural features, which may confer distinct bioactivity and chemical properties compared to its individual components .
Properties
Molecular Formula |
C21H15Cl2NO4 |
|---|---|
Molecular Weight |
416.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2-methoxydibenzofuran-3-yl)acetamide |
InChI |
InChI=1S/C21H15Cl2NO4/c1-26-20-9-14-13-4-2-3-5-17(13)28-19(14)10-16(20)24-21(25)11-27-18-7-6-12(22)8-15(18)23/h2-10H,11H2,1H3,(H,24,25) |
InChI Key |
LVBIYCXDLJWKMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



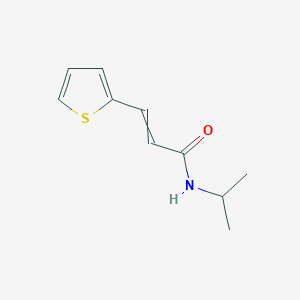
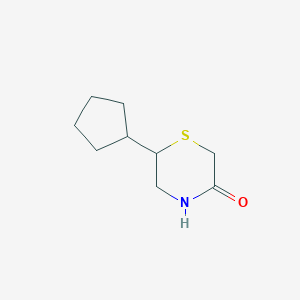
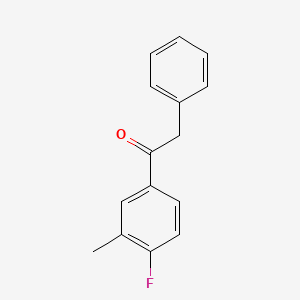
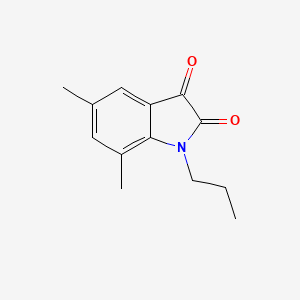
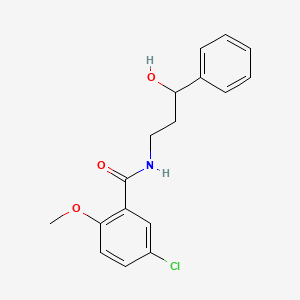

![2-amino-6-ethyl-4-isopropyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B14872447.png)
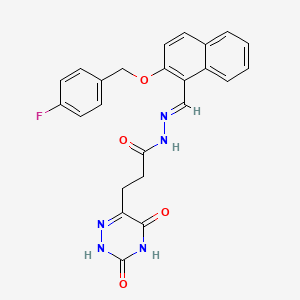
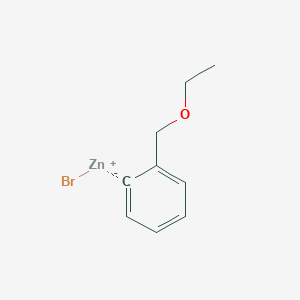
![5-amino-3-((2,4-dichlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B14872462.png)
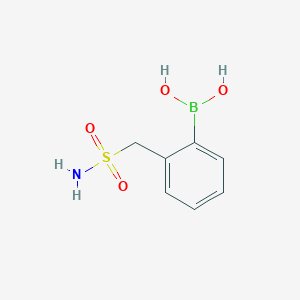
![3-[3-(4-Bromophenyl)ureido]-4-ethoxy-benzenesulfonyl chloride](/img/structure/B14872480.png)
